molecular formula C15H12FN3O3S2 B2703659 4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide CAS No. 672925-21-2

4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2703659
CAS No.: 672925-21-2
M. Wt: 365.4
InChI Key: RJPBAAFBUQJPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is a complex organic compound that features a combination of fluorine, pyrrole, thiophene, and sulfonohydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis may begin with the formation of the pyrrole and thiophene derivatives, followed by their coupling with a benzenesulfonohydrazide derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonamide
  • 4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonylhydrazine

Uniqueness

4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N'-(4-fluorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S2/c16-11-3-5-12(6-4-11)24(21,22)18-17-15(20)14-13(7-10-23-14)19-8-1-2-9-19/h1-10,18H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPBAAFBUQJPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.